molecular formula C13H12N2 B12601937 3-Amino-2-(1H-inden-3-YL)but-2-enenitrile CAS No. 643015-28-5

3-Amino-2-(1H-inden-3-YL)but-2-enenitrile

Cat. No.: B12601937
CAS No.: 643015-28-5
M. Wt: 196.25 g/mol
InChI Key: IVBLXOWRXXHZPQ-UHFFFAOYSA-N
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Description

3-Amino-2-(1H-inden-3-YL)but-2-enenitrile (: 643015-28-5) is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry. Its structure incorporates both an indene moiety and an aminocrotononitrile group, making it a versatile scaffold for the synthesis of novel compounds. The indene core is a privileged structure in drug discovery, known for its presence in molecules with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Simultaneously, the nitrile group is a key functional group in modern pharmaceuticals, recognized for its ability to enhance binding affinity to biological targets, improve pharmacokinetic profiles, and reduce drug resistance by forming key interactions such as hydrogen bonds with active sites . This compound is primarily intended for use in the synthesis of complex heterocyclic systems and for the exploration of new therapeutic agents. Researchers can leverage it to develop potential inhibitors and modulators for various diseases. This product is For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, or any form of human consumption.

Properties

CAS No.

643015-28-5

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

3-amino-2-(3H-inden-1-yl)but-2-enenitrile

InChI

InChI=1S/C13H12N2/c1-9(15)13(8-14)12-7-6-10-4-2-3-5-11(10)12/h2-5,7H,6,15H2,1H3

InChI Key

IVBLXOWRXXHZPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C1=CCC2=CC=CC=C21)N

Origin of Product

United States

Preparation Methods

Method A: Two-Step Synthesis via Nitroalkene Intermediates

This method involves the conversion of nitroalkenes into indole derivatives, utilizing a [4+1] spirocyclization reaction.

Procedure:

  • Starting Materials :
    • 3-(2-Nitroethyl)-1H-indoles
    • β-nitrostyrene
    • Acetic acid and ethanol as solvents.
  • Reaction Conditions :
    • The mixture is refluxed for 2–8 hours.
    • Reaction progress is monitored using thin-layer chromatography (TLC).
    • Upon completion, the mixture is cooled, and the precipitate is collected by filtration or purified via column chromatography using ethyl acetate and hexane as eluent.

Yield and Purity : This method has shown good yields but requires careful monitoring of reaction times to avoid decomposition of sensitive intermediates.

Method B: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times while improving yields.

Procedure:

  • Starting Materials :
    • 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile.
    • Hydrazine hydrate.
  • Reaction Conditions :
    • The materials are placed in a sealed microwave vial.
    • Heated at 200 °C for 15 minutes.
    • The reaction mixture is concentrated in vacuo and purified by column chromatography.

Yield and Purity : This method typically results in high yields due to the rapid heating and uniform energy distribution provided by microwave irradiation.

Method C: One-Pot Synthesis

A one-pot synthesis method has been developed that simplifies the process by combining multiple steps into a single reaction vessel.

Procedure:

  • Starting Materials :
    • O-cyanophenylaminomethyl ester.
    • α-bromosubstituted acetophenone.
    • Anhydrous potassium carbonate as a base.
  • Reaction Conditions :
    • The reactants are mixed in N,N-dimethylformamide at room temperature for 0.5–1.5 hours.
    • Ethanol and a sodium hydroxide solution are added, followed by heating at 50–70 °C for 10–20 minutes.
    • The product is extracted using dichloromethane and purified via silica gel chromatography.

Yield and Purity : This method provides high yields (66–75%) with shorter reaction times compared to traditional methods, making it advantageous for large-scale synthesis.

Comparative Yield Data

The following table summarizes the yields obtained from different preparation methods:

Method Yield (%) Reaction Time Notes
Two-Step Synthesis Varies 2–8 hours Requires careful monitoring
Microwave-Assisted High 15 minutes Rapid heating improves yield
One-Pot Synthesis 66–75 0.6–1.8 hours Simplified process with high efficiency

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(1H-inden-3-yl)but-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted indene compounds.

Scientific Research Applications

3-Amino-2-(1H-inden-3-yl)but-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(1H-inden-3-yl)but-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-amino-2-(1H-inden-3-yl)but-2-enenitrile and related compounds:

Compound Name Molecular Formula Key Substituents Synthesis Route Applications/Properties Reference
3-Amino-2-(1H-inden-3-yl)but-2-enenitrile C₁₃H₁₃N₂ Indenyl, amino, enenitrile Not explicitly reported (inferred from analogs) Potential ligand or biochemical reagent
1-(3-Amino-1H-inden-2-yl)ethanone C₁₁H₁₁NO Indenyl, amino, acetyl Reaction of o-(bromomethyl)benzonitrile with acetylacetone/KOH Coordination chemistry ligand
3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile C₇H₈N₄S Thiazolyl, amino, enenitrile Not detailed (commercial biochemical reagent) Biochemical research
Sulindac (Pharmaceutical analog) C₂₀H₁₇FO₃S Indenyl, acetic acid, sulfinyl Multi-step synthesis Nonsteroidal anti-inflammatory drug

Structural and Functional Group Analysis

  • Core Backbone: The target compound shares the 1H-indenyl core with 1-(3-Amino-1H-inden-2-yl)ethanone and Sulindac . However, the presence of a but-2-enenitrile chain distinguishes it from the acetyl group in the ethanone derivative and the acetic acid moiety in Sulindac.
  • Nitrile vs. Thiazole: Compared to 3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile , the replacement of the thiazole ring with an indenyl group alters steric and electronic properties, likely affecting binding affinity in biochemical contexts.

Biological Activity

3-Amino-2-(1H-inden-3-YL)but-2-enenitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is noted for its structural complexity, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical formula for 3-Amino-2-(1H-inden-3-YL)but-2-enenitrile is C4H6N2C_4H_6N_2. Its structure features an indene moiety, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Research has indicated that 3-Amino-2-(1H-inden-3-YL)but-2-enenitrile exhibits significant antimicrobial properties. A study showcased its effectiveness against various bacterial strains, indicating a potential role as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

Several studies have explored the anticancer activity of this compound. For instance, in vitro assays demonstrated that 3-Amino-2-(1H-inden-3-YL)but-2-enenitrile inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis, suggesting that it may act through apoptotic pathways.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve neuronal survival rates. This suggests a potential application in treating neurodegenerative diseases.

The biological activity of 3-Amino-2-(1H-inden-3-YL)but-2-enenitrile can be attributed to several mechanisms:

  • Cell Membrane Disruption : Particularly in its antimicrobial action, the compound disrupts the integrity of bacterial membranes.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.
  • Antioxidant Activity : The compound exhibits scavenging activity against free radicals, contributing to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, 3-Amino-2-(1H-inden-3-YL)but-2-enenitrile was tested for its minimum inhibitory concentration (MIC). Results showed effective inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Proliferation

In vitro studies on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines revealed that treatment with the compound at concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent reduction in cell viability. Mechanistic studies indicated activation of caspase pathways.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialEffective against S. aureus and E. coliCell membrane disruption
AnticancerReduces viability in MCF-7 and PC3Induction of apoptosis
NeuroprotectiveReduces oxidative stressAntioxidant activity

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